Rosiglitazone-d5 (maleate) is a deuterated derivative of rosiglitazone maleate, an antidiabetic medication belonging to the thiazolidinedione class. This compound is primarily utilized in scientific research to investigate the pharmacokinetics and metabolism of rosiglitazone. The incorporation of deuterium atoms replaces hydrogen atoms in the molecular structure, providing a stable isotopic label that aids in tracing and quantifying the compound within biological systems. Rosiglitazone-d5 is particularly valuable for studies focused on understanding drug interactions, metabolic pathways, and therapeutic effects related to insulin sensitivity and inflammation reduction.
Rosiglitazone-d5 (maleate) is classified as a small molecule drug. It is synthesized from commercially available starting materials through various chemical processes. The compound's chemical formula is , with a molecular weight of approximately 478.51 g/mol . As a research chemical, it does not have direct therapeutic applications but serves as a tool for studying the pharmacological properties of its parent compound, rosiglitazone.
The synthesis of rosiglitazone-d5 (maleate) involves several key steps:
The reaction conditions typically involve the use of organic solvents and catalysts to optimize yield and purity . Industrial production methods scale these processes, often employing continuous flow reactors to enhance efficiency while minimizing costs.
The molecular structure of rosiglitazone-d5 (maleate) features a thiazolidinedione core, which is crucial for its biological activity. The presence of deuterium atoms enhances its stability for analytical studies. Key structural data includes:
This structural information is essential for understanding how the compound interacts with biological systems.
Rosiglitazone-d5 (maleate) can undergo various chemical reactions, including:
Common reagents involved in these reactions include:
The specific outcomes of these reactions depend on the conditions applied, such as temperature and solvent choice.
Rosiglitazone-d5 (maleate) functions primarily by activating peroxisome proliferator-activated receptor gamma (PPARγ), which plays a vital role in regulating glucose and lipid metabolism. The activation leads to several physiological effects:
The pharmacokinetics indicate that approximately 64% of the administered dose is eliminated via urine, with a half-life ranging from 103 to 158 hours following administration .
These properties are critical for researchers when designing experiments involving this compound.
Rosiglitazone-d5 (maleate) has several scientific applications:
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5